1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Antimalarial Kinase Inhibition Click Chemistry

Simple indole-3-carbaldehyde lacks an N1 handle for bioconjugation or solid-phase anchoring, forcing researchers into lengthy protecting-group workarounds. This N-propargyl derivative eliminates that bottleneck with two orthogonal reactive centers-a C3 aldehyde for condensation and a terminal alkyne for CuAAC click chemistry. • Enables efficient 1,3-dipolar cycloaddition with azide-bearing pharmacophores or solid supports • Validated in antimalarial CQTrICh-analog synthesis; bis-triazole-fused heterocycles obtained in 88-92% yield • ≥95% purity (HPLC/NMR); suited for medicinal chemistry SAR campaigns and functionalized resin construction

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 173531-53-8
Cat. No. B062172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Prop-2-ynyl-1H-indole-3-carbaldehyde
CAS173531-53-8
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC#CCN1C=C(C2=CC=CC=C21)C=O
InChIInChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2
InChIKeyDETIMAFLOAYCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Prop-2-ynyl-1H-indole-3-carbaldehyde: Bifunctional Building Block


1-Prop-2-ynyl-1H-indole-3-carbaldehyde (CAS 173531-53-8), with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol, is an indole derivative featuring a terminal alkyne (propargyl) group at the N1 position and an aldehyde group at the C3 position of the indole core . The compound's commercially available purity is typically ≥95% as verified by analytical methods such as NMR and HPLC . It is categorized as a versatile small molecule scaffold due to the presence of two orthogonal reactive handles .

1-Prop-2-ynyl-1H-indole-3-carbaldehyde: Why the Propargyl Group Matters


Simple indole-3-carbaldehyde (CAS 487-89-8) lacks a functional handle at the N1 position for bioconjugation or solid-phase synthesis. The introduction of the propargyl group confers click chemistry compatibility, which is essential for late-stage functionalization . This enables synthetic strategies that are impossible with the parent aldehyde. The specific N-propargyl substitution pattern differentiates this compound from its regioisomer, 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde (CAS 136178-42-2), which alters the electronics and reactivity of the core [1]. These structural differences can lead to divergent biological activities in downstream derivatives, underscoring the risk of arbitrary substitution .

1-Prop-2-ynyl-1H-indole-3-carbaldehyde: Differentiation Evidence


Antimalarial Conjugate Synthesis

The compound serves as a direct precursor for the synthesis of CQTrICh-analogs, which are potent antimalarials. Via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-azido-7-chloroquinoline, it yields conjugates with demonstrated in vitro potency against both chloroquine-sensitive and -resistant Plasmodium falciparum strains [1]. This establishes a clear application-specific advantage over non-alkyne containing indole-3-carbaldehydes, which cannot participate in this modular 'click' conjugation.

Antimalarial Kinase Inhibition Click Chemistry

Solid-Phase Synthesis of Dopamine Receptor Ligands

This compound is an integral component of a 'click backbone amide linker' strategy for solid-phase organic synthesis (SPOS) [1]. The use of its alkyne group for resin loading was shown to enable the parallel synthesis of dopaminergic agents, leading to the identification of ligands with high affinity for the D4 receptor subtype [2]. This represents a direct, quantitative differentiation from indole-3-carbaldehyde, which lacks the alkyne handle required for this specific triazole-forming linker methodology.

Solid-Phase Synthesis Dopamine Receptors Click Linker

Efficient Bis-triazole Synthesis via CuAAC

In the synthesis of novel 1H-indol-3-yl-benzo[d]imidazole bis-triazoles, the N-propargyl group on a related indole core (derived from a similar 1-(prop-2-yn-1-yl)-1H-indole intermediate) participated in a CuAAC reaction with sodium azide to yield the target products [1]. This method was specifically highlighted for its short reaction times and high yields (88–92%) with no by-products [2]. This is a class-level demonstration of the high efficiency of this functional group in click chemistry compared to other potential derivatization strategies on an indole scaffold.

Click Chemistry Bis-triazole Synthesis Yield Optimization

Physicochemical Handling Properties

Computational predictions indicate that 1-Prop-2-ynyl-1H-indole-3-carbaldehyde has distinct physicochemical properties compared to similar indole derivatives. For instance, its predicted water solubility (EPA T.E.S.T.) is 137.45 mg/L, which differs from the solubility of other N-substituted indole-3-carbaldehydes [1]. While these are predicted values, they provide a data-driven starting point for evaluating the compound's behavior in aqueous media compared to its more hydrophobic or hydrophilic analogs.

Pre-formulation Physicochemical Properties Solubility

1-Prop-2-ynyl-1H-indole-3-carbaldehyde: Key Applications


Bioorthogonal Conjugation for Antiparasitics

As evidenced by its use in creating potent antimalarial CQTrICh-analogs, this compound is ideal for medicinal chemistry campaigns against parasitic diseases. The terminal alkyne allows for efficient 'click' conjugation with azide-bearing pharmacophores, enabling the rapid exploration of structure-activity relationships (SAR) for optimized potency and selectivity [1].

Click Linkers for Solid-Phase Synthesis

For core facilities or groups focused on solid-phase synthesis, this compound is a key component for constructing functionalized resins. As demonstrated in the development of click backbone amide linkers, its alkyne moiety facilitates an efficient 1,3-dipolar cycloaddition with azide-functionalized solid supports, providing a high-yielding and monitorable immobilization strategy [2].

Polycyclic Heterocycle Synthesis

In synthetic methodology, this compound is a premier building block for creating complex molecular architectures. Its efficient participation in CuAAC reactions, as demonstrated in the synthesis of bis-triazole-fused indole-benzimidazoles in 88–92% yield, makes it a reliable choice for projects requiring the fusion of multiple heterocyclic systems [3].

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